(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Scientific Research Applications
PET Probe Development for PIM1 Imaging
The synthesis of benzofuran derivatives with a piperazine moiety has been explored for the development of positron emission tomography (PET) probes. One such compound, synthesized for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase, shows potent and selective inhibition. This suggests potential applications in cancer research and diagnostics through imaging techniques (Gao et al., 2013).
Antimicrobial Activities
Diketopiperazine derivatives isolated from marine-derived actinomycetes have shown modest to potent antivirus activity against influenza A virus. The structure-activity relationship of these compounds indicates their potential as lead compounds for developing new antiviral drugs (Wang et al., 2013).
Anticancer and Enzyme Inhibition
Mannich bases derived from piperazines have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds showed high potency, suggesting their application in drug development for cancer therapy and enzyme inhibition (Gul et al., 2019).
Antidepressant Development
A novel antidepressant, identified as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), has been studied for its oxidative metabolism involving cytochrome P450 and other enzymes. This research highlights the compound's potential as an antidepressant, with insights into its metabolic pathways important for drug development and therapeutic applications (Hvenegaard et al., 2012).
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-4-2-3-5-17(16)14-21-22(28)18-6-7-20(27)19(23(18)29-21)15-25-10-8-24(9-11-25)12-13-26/h2-7,14,26-27H,8-13,15H2,1H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJJWLUMPHSVER-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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